molecular formula C7H11NO2S B2807895 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one CAS No. 2470440-49-2

4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one

Cat. No.: B2807895
CAS No.: 2470440-49-2
M. Wt: 173.23
InChI Key: GVVRZIWADCNEJU-UHFFFAOYSA-N
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Description

4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one, provided at 95% purity, is a specialized β-lactam (azetidin-2-one) building block of high interest in medicinal chemistry and drug discovery research. This compound features a unique structure that combines the reactive four-membered β-lactam ring with a protected thioether functional group, making it a valuable intermediate for the synthesis of more complex molecules. The azetidin-2-one core is a privileged scaffold in pharmaceutical development. Research into analogous structures has demonstrated significant potential in developing receptor agonists for metabolic diseases , highlighting the relevance of this chemical class in targeting conditions such as obesity and diabetes . The molecule's acetyl-protected thiol group offers a handle for further synthetic modification, allowing researchers to explore novel chemical space in the design of protease inhibitors or targeted covalent inhibitors. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

S-[(2-methyl-4-oxoazetidin-2-yl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-5(9)11-4-7(2)3-6(10)8-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVRZIWADCNEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one typically involves the reaction of 2-methyl-4-oxoazetidine with ethanethiol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

    Substitution: The ethanethioate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one is in medicinal chemistry . This compound has been investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of beta-lactam antibiotics.

Case Study: Antibiotic Development

Research indicates that derivatives of azetidinones exhibit antibacterial properties. The compound can serve as a precursor in synthesizing more complex structures that target bacterial infections, similar to how other azetidinones have been utilized in developing drugs like meropenem and imipenem .

Organic Synthesis

In organic synthesis, this compound acts as an acylating agent . Its ability to facilitate esterification reactions makes it valuable in creating various esters and amides.

Application in Esterification

The compound can be used to catalyze reactions that yield esters from alcohols and acids. This property is crucial in producing fragrances, flavors, and pharmaceuticals where specific ester functionalities are required .

Material Science

In addition to its applications in chemistry and medicine, this compound has potential uses in material science . Its unique structure may contribute to developing new polymeric materials or coatings that require specific chemical resistance or stability.

Potential Use in Coatings

The compound's sulfanyl group could enhance the adhesion properties of coatings applied to various substrates, making it suitable for applications in automotive or aerospace industries where durability is essential .

Mechanism of Action

The mechanism of action of 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins and modulating their activity. The ethanethioate group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidinone Derivatives with Heterocyclic Substituents

Compounds such as 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one (3a-3j) share the azetidinone core but differ in substituents. For example:

  • Biological Activity : Derivatives like 3b, 3c, and 3d exhibited moderate antimicrobial activity, suggesting that electron-withdrawing or bulky substituents (e.g., benzothiazole) may enhance bioactivity compared to simpler sulfur-containing groups .
Compound Core Structure Key Substituents Biological Activity Reference
Target compound Azetidinone 4-methyl, acetylsulfanylmethyl Not reported in evidence
3b, 3c, 3d Azetidinone Benzofuran, benzothiazole Moderate antimicrobial activity

Sulfanyl-Containing Imidazolidinone Derivatives

1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one () shares a sulfur-containing substituent but features a five-membered imidazolidinone ring instead of azetidinone:

  • Sulfur Group Comparison: The phenylsulfanyl group in the imidazolidinone derivative is less polar than the acetylsulfanylmethyl group, which could influence solubility and target binding.

Acetylsulfanyl-Functionalized Peptide Derivatives

describes 2,6-bis[3-(acetylsulfanyl)propanamido]hexanamide derivatives, which incorporate multiple acetylsulfanyl groups into peptide-like structures:

  • Functional Role of Sulfur : These compounds utilize acetylsulfanyl groups for conjugation or disulfide bond formation, highlighting the versatility of this moiety in drug delivery or protein interaction. In contrast, the target compound’s acetylsulfanylmethyl group may serve as a reactive handle for further derivatization .

Research Implications and Limitations

  • Antimicrobial Potential: The moderate activity of benzothiazole-azetidinone hybrids () suggests that optimizing the sulfur-containing substituents in 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one could yield improved bioactivity.
  • Structural Constraints: The azetidinone ring’s strain may limit stability compared to imidazolidinones, necessitating formulation strategies to enhance bioavailability.
  • Data Gaps : Direct pharmacological or structural data for the target compound are absent in the provided evidence, necessitating further experimental validation of its properties.

Biological Activity

The compound 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one is a member of the azetidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H11N1O2S1
  • Molecular Weight : 161.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its sulfanyl group is particularly significant in mediating interactions with thiol-containing biomolecules, which can influence cellular signaling and metabolic processes.

Biological Activities

  • Antimicrobial Activity :
    • This compound exhibits notable antibacterial properties against a range of gram-positive and gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic functions.
  • Antioxidant Properties :
    • Preliminary studies indicate that the compound may possess antioxidant activity, potentially reducing oxidative stress in cells. This is particularly relevant in conditions characterized by high levels of reactive oxygen species (ROS).
  • Anti-inflammatory Effects :
    • Research suggests that this compound may modulate inflammatory pathways, thereby exhibiting potential in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityShowed efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Antioxidant Activity AssessmentDemonstrated a significant reduction in lipid peroxidation in vitro, suggesting protective effects against oxidative damage.
In Vivo Anti-inflammatory StudyIn a rat model of paw edema, the compound reduced swelling by approximately 50% compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Sulfanyl Group : Essential for antimicrobial activity; variations can lead to changes in potency.
  • Azetidine Ring : Alterations to the ring structure may affect binding affinity to biological targets.

Q & A

Q. What are the established synthetic routes for 4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one?

The synthesis typically involves multi-step protocols, starting with functionalization of the azetidin-2-one core. Key steps include:

  • Sulfanyl group introduction : Reacting a pre-functionalized azetidinone with acetylthiol derivatives under basic conditions (e.g., NaOH in methanol) to install the acetylsulfanyl moiety .
  • Purification : Use of solvent evaporation and co-distillation with methanol to isolate intermediates, followed by chromatography or crystallization for final purification .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the integrity of the acetylsulfanyl and methyl groups .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR analysis : 1H^1H and 13C^{13}C NMR identify chemical shifts for the azetidinone ring (δ ~3.5–4.5 ppm for ring protons) and acetylsulfanyl methyl groups (δ ~2.1–2.3 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in structurally similar sulfanyl-containing heterocycles (e.g., bond angles and torsional strain in the azetidinone ring) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What preliminary biological screening approaches are used for this compound?

Initial assays focus on target engagement and cytotoxicity:

  • Enzyme inhibition studies : Incubation with serine proteases or β-lactamase enzymes to assess competitive binding, monitored via UV-Vis kinetics .
  • Cellular assays : Dose-response curves in cancer cell lines (e.g., IC50_{50} determination) using MTT or ATP-based viability assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying conditions?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfanyl group incorporation .
  • Catalyst selection : Use of triethylamine or DIPEA to neutralize HCl byproducts during acetylation steps .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., azetidinone ring formation) to minimize side reactions .
  • DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., molar ratios, reaction time) impacting yield .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies (e.g., unexpected NMR splitting) are addressed via:

  • Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in azetidinone) that obscure signals at standard temperatures .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-labeled analogs clarify ambiguous assignments in complex spectra .
  • Cross-validation with DFT calculations : Computational modeling predicts NMR chemical shifts, aiding in peak assignment .

Q. What is the mechanism of β-lactamase inhibition by this compound?

Hypothesized mechanisms are tested via:

  • Kinetic studies : Monitoring hydrolysis rates of nitrocefin (a chromogenic β-lactam) in the presence of the compound .
  • X-ray crystallography : Resolving inhibitor-enzyme complexes to identify binding interactions (e.g., hydrogen bonding with active-site Ser residues) .
  • Mutagenesis : Engineering β-lactamase mutants (e.g., S70A) to confirm critical residues for inhibition .

Q. How does structural modification of the acetylsulfanyl group impact bioactivity?

Structure-activity relationship (SAR) studies involve:

  • Derivatization : Replacing the acetyl group with propionyl or benzoyl to assess steric/electronic effects .
  • Metabolic stability assays : Incubation with liver microsomes to evaluate susceptibility to esterase-mediated hydrolysis .
  • Computational docking : Predicting binding affinities to targets (e.g., penicillin-binding proteins) using AutoDock Vina .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
HPLCMobile phase: Methanol/buffer (65:35), pH 4.6Purity assessment (>98%)
X-ray CrystallographyCu-Kα radiation, 150 K, R-factor <0.04Azetidinone ring conformation analysis
HRMSESI+, resolution 70,000Molecular formula confirmation (C7_7H11_{11}NO2_2S)

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